(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
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Description
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Scientific Research Applications
Bioactive Molecule Development
Furanyl and thienyl substituents, similar to those found in (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one, have demonstrated significant importance in medicinal chemistry. These compounds, including furan derivatives, are integral in designing bioactive molecules due to their structural role in nucleobases, nucleosides, and their analogues. Such derivatives have shown potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, highlighting their versatility and potential in drug design (Ostrowski, 2022).
Valorization of Sugars
The compound's furan framework is critical in the dehydration of sugars like glucose, fructose, and xylose to produce highly valued chemicals such as 5-hydroxymethylfurfural (5-HMF) and furfural. These chemicals serve as building blocks for a wide array of products including fuels, solvents, and polymers, showcasing the potential of furan derivatives in green chemistry and sustainable material production (Esteban, Vorholt, & Leitner, 2020).
Sustainable Materials and Fuel Production
Research on the conversion of plant biomass into furan derivatives like 5-HMF emphasizes the role of such compounds in developing new generations of polymers, functional materials, and fuels. This application underscores the potential of furan derivatives in replacing non-renewable hydrocarbon sources, thus contributing to the advancement of sustainable and eco-friendly material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental and Health Impact Studies
While not directly related to (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one, studies on the environmental concentrations and toxicology of related compounds, such as tribromophenol and furan fatty acids, contribute to understanding the broader environmental and health impacts of brominated and furan-based compounds. These studies offer insights into the ubiquity and potential risks of such chemicals, informing regulatory and safety assessments (Koch & Sures, 2018).
properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO3/c18-13-5-3-12(4-6-13)16-10-8-14(21-16)7-9-15(19)17-2-1-11-20-17/h1-11H/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSYIVDUJLVHHP-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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